

# An In-depth Technical Guide to the Cellular Uptake and Distribution of PTC258

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For Researchers, Scientists, and Drug Development Professionals

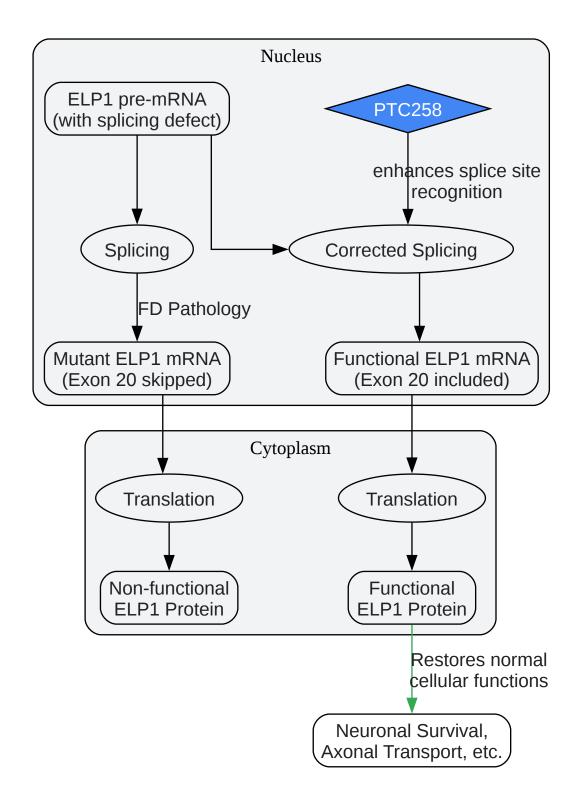
### Introduction

PTC258 is an investigational, orally bioavailable, brain-penetrant small molecule designed as a splicing modulator for the treatment of Familial Dysautonomia (FD).[1] FD is a rare, debilitating neurodegenerative disease caused by a point mutation in the ELP1 gene, which leads to a tissue-specific splicing defect and subsequent reduction of the ELP1 protein.[2][3] PTC258 has shown promise in preclinical models by correcting this splicing defect, increasing the production of functional ELP1 protein, and rescuing disease-related phenotypes.[2] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of PTC258 based on available preclinical data.

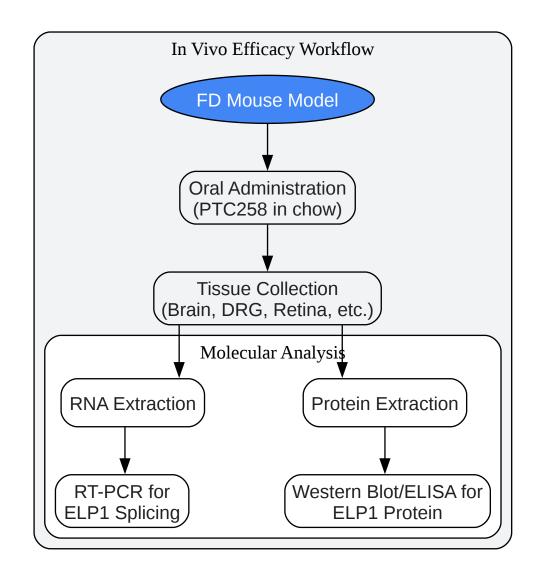
## Mechanism of Action: Splicing Modulation of ELP1

The primary mechanism of action of **PTC258** is the correction of the aberrant splicing of the ELP1 pre-mRNA. In individuals with FD, a mutation in the 5' splice site of intron 20 leads to the skipping of exon 20, resulting in a truncated, non-functional ELP1 protein. **PTC258** acts to enhance the recognition of the weak 5' splice site, thereby promoting the inclusion of exon 20 in the mature mRNA transcript. This corrected mRNA is then translated into the full-length, functional ELP1 protein.









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### References

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- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia PubMed [pubmed.ncbi.nlm.nih.gov]



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